Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It features a pyrimidinyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s pka is predicted to be 1275±020 , which may influence its absorption and distribution in the body.
Result of Action
Compounds with similar structures have been found to possess various biological activities, suggesting a broad spectrum of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions can affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of 2-amino-6-chloropyrimidin-4-yl: This can be achieved by reacting appropriate precursors such as 2,4-dichloropyrimidine with ammonia under controlled conditions.
Piperazine Attachment: The resulting 2-amino-6-chloropyrimidin-4-yl compound is then reacted with piperazine to form the intermediate piperazine derivative.
Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the pyrimidinyl or piperazine rings can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrimidinyl oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the pyrimidinyl or piperazine rings.
Scientific Research Applications
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
Ethyl 4-(2-amino-6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate
Ethyl 4-(2-amino-6-bromopyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness: Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chloro substituent on the pyrimidinyl ring, which can influence its reactivity and biological activity compared to its methyl, ethoxy, and bromo analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c1-2-19-11(18)17-5-3-16(4-6-17)9-7-8(12)14-10(13)15-9/h7H,2-6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNLJWSIKJEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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